Cas no 1125414-05-2 ((4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone)

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone is a synthetic compound with notable properties for organic synthesis. It exhibits a high degree of structural complexity, which can facilitate the creation of diverse pharmacophores. This compound is well-suited for research applications in medicinal chemistry due to its potential in the synthesis of novel bioactive molecules.
(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone structure
1125414-05-2 structure
Product name:(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
CAS No:1125414-05-2
MF:C17H19N3O
MW:281.352263689041
MDL:MFCD21604778
CID:1034727
PubChem ID:39818347

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
    • [4-(4-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone
    • DTXSID60653819
    • [4-(4-amino-3-pyridyl)phenyl]-(1-piperidyl)methanone
    • J-501318
    • 1125414-05-2
    • DB-289929
    • [4-(4-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone
    • AKOS016014538
    • MDL: MFCD21604778
    • Inchi: InChI=1S/C17H19N3O/c18-16-8-9-19-12-15(16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19)
    • InChI Key: LQISNCOSPCMYLK-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC=CC3=N

Computed Properties

  • Exact Mass: 281.152812238g/mol
  • Monoisotopic Mass: 281.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų
  • XLogP3: 2.1

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D548891-1mg
(4-(4-AMinopyridin-3-yl)phenyl)(piperidin-1-yl)Methanone
1125414-05-2 97%
1mg
$259 2023-09-03
eNovation Chemicals LLC
D548891-1g
(4-(4-AMinopyridin-3-yl)phenyl)(piperidin-1-yl)Methanone
1125414-05-2 97%
1g
$875 2025-02-27
Chemenu
CM174863-1g
(4-(4-aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
1125414-05-2 95%
1g
$580 2021-08-05
Alichem
A029193082-1g
(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
1125414-05-2 95%
1g
$530.00 2023-09-04
Chemenu
CM174863-1g
(4-(4-aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
1125414-05-2 95%
1g
$561 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757481-1g
(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
1125414-05-2 95%
1g
¥4242.00 2024-08-09
eNovation Chemicals LLC
D548891-1g
(4-(4-AMinopyridin-3-yl)phenyl)(piperidin-1-yl)Methanone
1125414-05-2 97%
1g
$875 2024-05-24
eNovation Chemicals LLC
D548891-1g
(4-(4-AMinopyridin-3-yl)phenyl)(piperidin-1-yl)Methanone
1125414-05-2 97%
1g
$875 2025-02-25

Additional information on (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

Comprehensive Overview of (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone (CAS No. 1125414-05-2)

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, with the CAS number 1125414-05-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an aminopyridine moiety with a piperidine ring, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeted therapy and precision medicine.

The compound's chemical name reflects its intricate architecture: the 4-(4-aminopyridin-3-yl)phenyl group is linked to a piperidin-1-yl methanone scaffold. This design is optimized for high binding affinity to specific biological targets, a feature highly sought after in modern drug design. Recent studies highlight its relevance in addressing neurodegenerative diseases and inflammatory disorders, topics that dominate current biomedical discussions. Its molecular weight and logP value suggest favorable pharmacokinetic properties, a critical consideration in ADMET profiling.

From a synthetic chemistry perspective, CAS 1125414-05-2 exemplifies advanced heterocyclic chemistry techniques. The incorporation of both pyridine and piperidine rings demonstrates sophisticated cross-coupling strategies, frequently discussed in medicinal chemistry forums. Analytical characterization typically involves HPLC purity analysis and LC-MS confirmation, ensuring compliance with rigorous pharmaceutical standards. These quality control measures resonate with industry demands for high-purity research chemicals.

The compound's potential extends to cancer research, where its structural features may interfere with signal transduction pathways. This aligns with growing interest in small molecule therapeutics for oncology applications. Furthermore, its hydrogen bonding capacity and aromatic stacking potential make it a compelling subject for computational chemistry studies, particularly in molecular docking simulations – a hot topic in AI-driven drug discovery.

Storage and handling of (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone require standard laboratory protocols for amine-containing compounds. While not classified as hazardous, proper chemical storage guidelines should be followed to maintain stability. The compound's solubility profile in common organic solvents facilitates various experimental setups, a practical advantage noted in recent research publications.

In the context of intellectual property, several patents reference derivatives of this core structure, particularly in CNS drug development. This reflects the pharmaceutical industry's focus on blood-brain barrier penetration – a key challenge in neurological drug design. The compound's structure-activity relationships continue to be explored through SAR studies, with findings frequently presented at major chemistry conferences.

For researchers sourcing this material, analytical data including 1H NMR spectra and HRMS confirmation are essential for verification. These quality indicators address common concerns about research compound authenticity in the scientific community. Current market trends show increasing demand for such well-characterized pharmaceutical intermediates, driven by expansion in contract research organizations.

The future research directions for CAS 1125414-05-2 may involve structure optimization for improved target selectivity or metabolic stability. These aspects are crucial for advancing compounds through the drug development pipeline. With growing interest in personalized medicine, such specialized building blocks will likely play increasingly important roles in innovative therapeutic development.

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